N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, an ethoxy group, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 2-(2,3-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including distillation and chromatography, are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(5-CHLORO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE
- N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2-(2,3-DIMETHYLPHENOXY)ACETOHYDRAZIDE is unique due to the presence of the bromine atom and the ethoxy group, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C19H21BrN2O3 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-4-24-18-9-8-16(20)10-15(18)11-21-22-19(23)12-25-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,22,23)/b21-11+ |
InChI Key |
SOBYFSFOXOOMFD-SRZZPIQSSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=CC(=C2C)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.